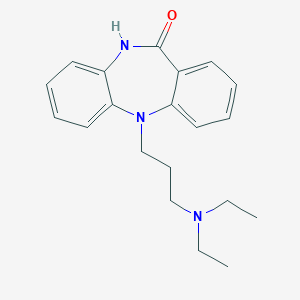

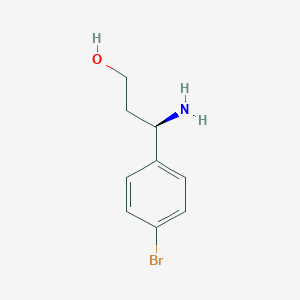

(r)-3-Amino-3-(4-bromophenyl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar chiral amino alcohols often involves the use of Grignard reagents reacting with suitable ketones or aldehydes, as seen in the stereospecific synthesis of diastereoisomeric 1-phenyl-1,2-dimethyl-3-dimethylamino-propan-1-ols (Angiolini, Bizzarri, & Tramontini, 1969). This method might be adapted for the synthesis of (R)-3-Amino-3-(4-bromophenyl)propan-1-ol by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-3-Amino-3-(4-bromophenyl)propan-1-ol can be characterized using spectroscopic methods such as FTIR, NMR, and sometimes crystallography for solid-state analysis (Thanigaimani et al., 2015). These techniques allow for the determination of functional groups, molecular conformation, and the stereochemistry of the compound.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

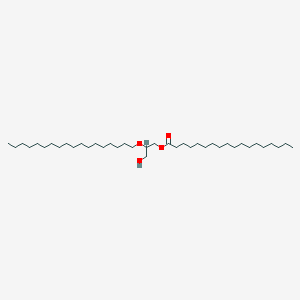

Compounds similar to (R)-3-Amino-3-(4-bromophenyl)propan-1-ol have been utilized in chemical synthesis. For example, the synthesis of cyclic polyamines from amino alcohols like 3-amino-propan-1-ol has been reported, which could imply the use of (R)-3-Amino-3-(4-bromophenyl)propan-1-ol in generating polyamine structures for various applications, including drug and gene delivery systems (Cassimjee et al., 2012).

Pharmacological Research

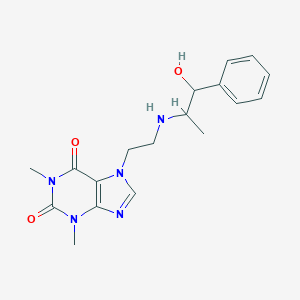

Related amino alcohol compounds have shown pharmacological potential, such as in the synthesis of beta-adrenoceptor blocking agents, which are crucial in cardiovascular medicine. The research into 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and their derivatives suggests that (R)-3-Amino-3-(4-bromophenyl)propan-1-ol could serve as a precursor or a scaffold in developing new cardioselective agents (Rzeszotarski et al., 1979).

Antimicrobial and Antioxidant Research

The synthesis and characterization of compounds like 3-amino-2-(4-bromophenyl)propan-1-ol have led to the discovery of potential antimicrobial and antioxidant agents. These findings indicate the potential of (R)-3-Amino-3-(4-bromophenyl)propan-1-ol in contributing to the development of new antimicrobial and antioxidant compounds for therapeutic or preservative purposes (Doraswamy & Ramana, 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3R)-3-amino-3-(4-bromophenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXQMFXVRNFZOH-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CCO)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649632 |

Source

|

| Record name | (3R)-3-Amino-3-(4-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-3-Amino-3-(4-bromophenyl)propan-1-ol | |

CAS RN |

1213037-93-4 |

Source

|

| Record name | (3R)-3-Amino-3-(4-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)